molecular formula C17H15N3O4 B7078518 3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide

3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide

Cat. No.: B7078518
M. Wt: 325.32 g/mol
InChI Key: GLGPDWKMBJAYAP-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide is an organic compound that features a nitrophenyl group and an isoindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group to a phenyl ring.

    Amide Formation: Coupling of the nitrophenyl derivative with an appropriate amine.

    Cyclization: Formation of the isoindolinone ring through intramolecular reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo further oxidation to form various nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenyl and isoindolinone groups could play a role in binding to biological targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide: Similar structure with a different position of the nitro group.

    3-(3-aminophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide: Reduction product of the nitro compound.

    3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)butanamide: Variation in the alkyl chain length.

Uniqueness

The specific positioning of the nitro group and the isoindolinone ring in 3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide may confer unique chemical properties, such as reactivity and binding affinity, distinguishing it from similar compounds.

Properties

IUPAC Name

3-(3-nitrophenyl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-16(7-4-11-2-1-3-14(8-11)20(23)24)19-13-6-5-12-10-18-17(22)15(12)9-13/h1-3,5-6,8-9H,4,7,10H2,(H,18,22)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPDWKMBJAYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)NC(=O)CCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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